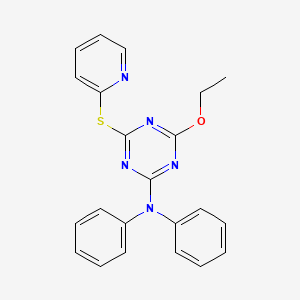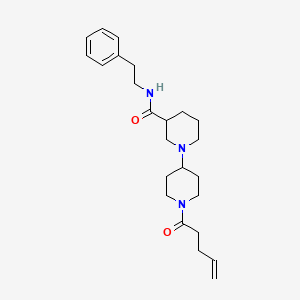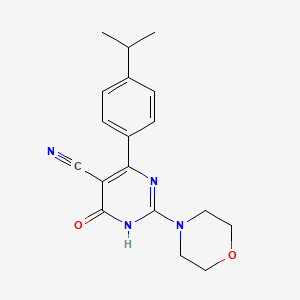
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one” is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one” typically involves multi-step organic reactions. The starting materials might include indole derivatives, phenylacetic acid, and propargyl bromide. Common synthetic routes may involve:
Condensation Reactions: Combining indole derivatives with phenylacetic acid under acidic or basic conditions.
Alkylation: Introducing the propynyl group using propargyl bromide in the presence of a base.
Oxidation: Forming the oxo group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMSO, KMnO4.
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-(2-oxo-2-phenylethyl)-1H-indole: Studied for its biological activities.
1-(2-propynyl)-1H-indole-3-carboxaldehyde: Used in organic synthesis.
Uniqueness
“3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one” is unique due to its specific structural features, such as the presence of both oxo and propynyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1-prop-2-ynylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-2-14-22-19-11-7-6-10-18(19)21(25,20(22)24)15-17(23)13-12-16-8-4-3-5-9-16/h1,3-13,25H,14-15H2/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXMVYAWQSEKD-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C\C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5963908.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5963915.png)
![4-[(4-methylphthalazin-1-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5963919.png)

![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B5963927.png)
![1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine](/img/structure/B5963934.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5963956.png)
![1-({5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)proline](/img/structure/B5963967.png)

![ethyl 1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5963971.png)
![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)

![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)
